3-(7-bromo-1H-indol-3-yl)propanoicacid

Descripción general

Descripción

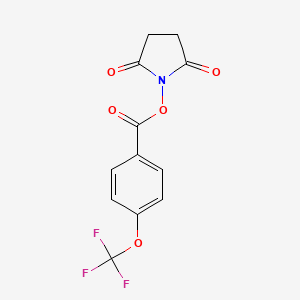

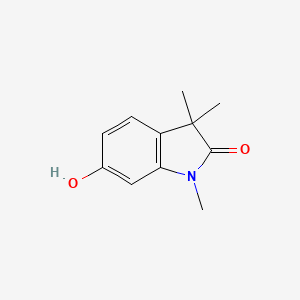

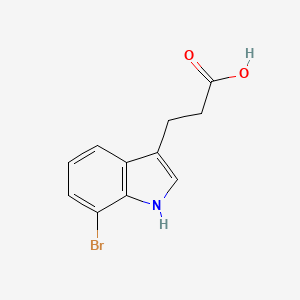

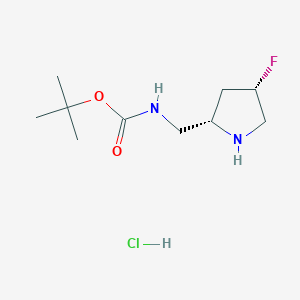

3-(7-bromo-1H-indol-3-yl)propanoic acid is a synthetic compound with a molecular formula of C11H10BrNO2 . It contains an indole nucleus, which is a benzopyrrole, meaning it contains a benzenoid nucleus and has 10 π-electrons .

Molecular Structure Analysis

The molecule contains a total of 26 bonds. There are 16 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 Pyrrole .Aplicaciones Científicas De Investigación

Inhibition and Protective Effects

3-(1H-imidazol-1-yl-methyl)-2-methyl-1H-indole-1-propanoic acid, a compound structurally similar to 3-(7-bromo-1H-indol-3-yl)propanoic acid, has been studied for its potential therapeutic effects. It was found to inhibit thromboxane synthetase, offering protective effects on ischemically stressed canine myocardium. The study concluded that the compound enhanced blood flow to ischemic areas and improved oxygen uptake during ischemia, indicating a protective effect mainly due to these enhancements (Korb et al., 1986).

Anti-Inflammatory and Analgesic Properties

Several derivatives structurally related to 3-(7-bromo-1H-indol-3-yl)propanoic acid have been synthesized and evaluated for their anti-inflammatory and analgesic properties. For instance, a study on 3-(3,4-diaryl-1,2,4-triazole-5-yl)propenoic acid derivatives demonstrated promising anticonvulsive activity and potent antinociceptive action, indicating potential CNS effects (Modzelewska-Banachiewicz et al., 2004). Similarly, 2-[3-acetyl-5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-3-(1H-indol-3-yl)-propionic acid showed significant suppression of carrageenan-induced paw edema, indicating anti-inflammatory activity (Zlatanova et al., 2019).

Metabolic and Pharmacokinetic Studies

Understanding the metabolism and disposition of compounds is crucial for evaluating their therapeutic potential. A study on [1,2,3-(13)C]Propargyl alcohol, a compound related to the metabolic pathway of 3-(7-bromo-1H-indol-3-yl)propanoic acid, showed unique metabolites formed through multiple glutathione additions to the carbon-carbon triple bond, highlighting the complexity of in vivo metabolic reactions (Banijamali et al., 1999).

Gastrointestinal Protection

Certain derivatives of 3-(7-bromo-1H-indol-3-yl)propanoic acid have exhibited potential for gastrointestinal protection. For example, 3-(2-hydroxyphenyl)-propanoic acid and its O-glucoside, isolated from Chinese cinnamon, significantly prevented serotonin-induced ulcerogenesis in rats (Tanaka et al., 1989). Another compound, OPC-12759, was effective in preventing gastric mucosal damage induced by necrotizing agents, with its protective effect linked to the enhancement of endogenous prostaglandin generation (Yamasaki et al., 1987).

Safety and Hazards

The safety data sheet for a similar compound, 3-Indolepropionic acid, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This implies that the compound could interact with its targets in a manner that modulates these biological processes.

Propiedades

IUPAC Name |

3-(7-bromo-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c12-9-3-1-2-8-7(4-5-10(14)15)6-13-11(8)9/h1-3,6,13H,4-5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDDUVZHHPQADHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC=C2CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201297006 | |

| Record name | 7-Bromo-1H-indole-3-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201297006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(7-bromo-1H-indol-3-yl)propanoicacid | |

CAS RN |

210569-70-3 | |

| Record name | 7-Bromo-1H-indole-3-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210569-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-1H-indole-3-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201297006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid](/img/structure/B3115600.png)